1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic aromatic core modified with diverse substituents. Its structure includes:
- 1-[(2,5-Dimethylphenyl)methyl]: A benzyl group with methyl substituents at the 2- and 5-positions, enhancing steric bulk and lipophilicity.
- 3-(4-Ethylbenzenesulfonyl): A sulfonyl group attached to a 4-ethyl-substituted benzene ring, influencing electronic properties and binding interactions.
- 6-Methoxy: A methoxy group at position 6, which may modulate solubility and metabolic stability.
Structural variations in substituents critically determine their biochemical profiles .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-5-20-8-11-23(12-9-20)33(30,31)26-17-28(16-21-14-18(2)6-7-19(21)3)25-13-10-22(32-4)15-24(25)27(26)29/h6-15,17H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQAYIGDOSBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through methods such as the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents like halogens or nitro compounds under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, often serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to 1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one () , which shares the quinolin-4-one core and sulfonyl/benzyl substituents but differs in key structural aspects.
Table 1: Structural and Molecular Comparison
Key Implications of Structural Differences
Lipophilicity and Solubility :
- The ethyl and dimethyl groups in the target compound enhance lipophilicity compared to the chloro and isopropyl groups in the similar compound. This may improve membrane permeability but reduce aqueous solubility .
- The methoxy group at position 6 in both compounds likely contributes to moderate solubility.
The ethyl group in the target compound offers less steric hindrance than the isopropyl group, possibly favoring binding to shallow enzymatic pockets .
Metabolic Stability :
- Chlorine in the similar compound may slow oxidative metabolism, whereas methyl/ethyl groups in the target compound could increase susceptibility to cytochrome P450-mediated oxidation.
Biological Activity
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally characterized as follows:
- Chemical Formula : CHNOS
- CAS Number : 899213-75-3
Research indicates that this compound may act as a bradykinin B1 receptor antagonist . Bradykinin is involved in various physiological processes including inflammation and pain signaling. Antagonizing this receptor could lead to therapeutic effects in conditions such as chronic pain and inflammatory diseases.
1. Antinociceptive Effects
Studies have demonstrated the compound's potential antinociceptive (pain-relieving) properties. In animal models, it has shown effectiveness in reducing pain responses, suggesting its utility in pain management therapies.
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect has been confirmed through in vitro studies where cytokine levels were significantly reduced upon treatment with the compound.
3. Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 (Animal Model) | The compound reduced pain responses significantly compared to control groups. | Supports use in pain management. |
| Study 2 (In vitro) | Inhibition of cytokine production (IL-6, TNF-alpha) observed. | Indicates potential anti-inflammatory applications. |
| Study 3 (Oxidative Stress Model) | Increased cell viability under oxidative stress conditions. | Suggests protective effects against oxidative damage. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
